molecular formula C7H12O2S B13310348 2-(2-Methylthiolan-3-yl)acetic acid

2-(2-Methylthiolan-3-yl)acetic acid

Cat. No.: B13310348
M. Wt: 160.24 g/mol
InChI Key: BHUNAGSAAWYKQF-UHFFFAOYSA-N
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Description

2-(2-Methylthiolan-3-yl)acetic acid is an organic compound characterized by the presence of a thiolane ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiolan-3-yl)acetic acid typically involves the reaction of 2-methylthiolane with acetic acid under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiolan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides are often used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

2-(2-Methylthiolan-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylthiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylthiolan-3-yl)propionic acid: Similar structure but with a propionic acid moiety.

    2-(2-Methylthiolan-3-yl)butyric acid: Similar structure but with a butyric acid moiety.

Uniqueness

2-(2-Methylthiolan-3-yl)acetic acid is unique due to its specific combination of a thiolane ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-(2-methylthiolan-3-yl)acetic acid

InChI

InChI=1S/C7H12O2S/c1-5-6(2-3-10-5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)

InChI Key

BHUNAGSAAWYKQF-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)CC(=O)O

Origin of Product

United States

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